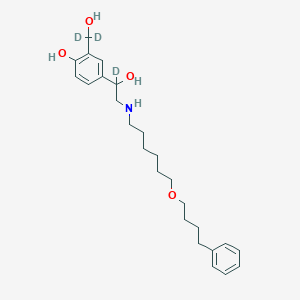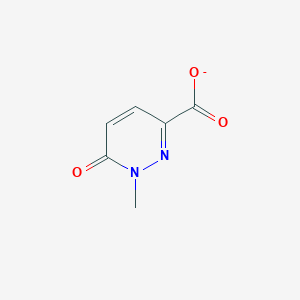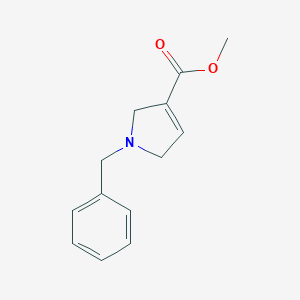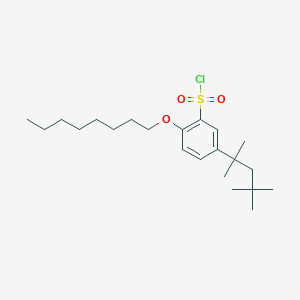
3,3'-Di-O-methylellagic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as 3,3′,4-tri-O-methylellagic acid has been reported, starting from commercially available gallic acid. The synthesis involves constructing an unsymmetric Ar–Ar bond, which was challenging and required various methods before successfully achieving it through intramolecular Ullmann coupling reaction (Alam & Tsuboi, 2007). This process highlights the complexity and challenges in synthesizing specific methylellagic acid derivatives.
Molecular Structure Analysis
Ellagic acid derivatives, including 3,3'-Di-O-methylellagic acid, exhibit a complex molecular structure characterized by a dibenzo-γ-pyrone core and methoxy groups at specific positions. The presence of methoxy groups significantly affects the compound's reactivity and interactions with biological molecules. The exact structure of 3,3'-Di-O-methylellagic acid would be elucidated through spectroscopic methods, as demonstrated by the isolation and structural determination of similar compounds from natural sources (Nduji & Okwute, 1988).
Chemical Reactions and Properties
The methylation of ellagic acid to form derivatives like 3,3'-Di-O-methylellagic acid involves chemical reactions that introduce methoxy groups, influencing the molecule's reactivity. Methylation can enhance the compound's lipophilicity, potentially affecting its biological activity and bioavailability. The specific chemical reactions involved in the synthesis and modification of ellagic acid derivatives highlight the compound's versatile chemical properties.
Physical Properties Analysis
Methylellagic acids and their glycosides, related to 3,3'-Di-O-methylellagic acid, have been studied for their physical properties. These compounds are found in various natural sources and exhibit unique characteristics that may include solubility in certain solvents, melting points, and crystalline forms. Understanding these physical properties is crucial for their application in different scientific and therapeutic contexts (Hillis & Yazaki, 1973).
Applications De Recherche Scientifique
Application in Hematology
- Field : Hematology
- Summary of Application : 3,8-Di-O-methylellagic acid 2-O-glucoside (DMAG), a compound similar to 3,3’-Di-O-methylellagic acid, was found to inhibit the proliferation of erythroleukemic cell line HEL and induce their differentiation to megakaryocytes .
- Methods of Application : Whole-transcriptome sequencing was performed to elucidate the underlying molecular mechanisms associated with the anti-AEL effect of DMAG .
- Results : The results showed that a total of 68 miRNAs, 595 lncRNAs, 4030 mRNAs, and 35 circRNAs were significantly differentially expressed during DMAG induced proliferation inhibition and differentiation of HEL cells .
Application in Oncology
- Field : Oncology
- Summary of Application : 3,4,3’-Tri-O-methylellagic acid (T-EA), another compound similar to 3,3’-Di-O-methylellagic acid, was reported as a candidate drug for cancer treatment .
- Methods of Application : The in vitro evaluation showcased the inhibition activity of T-EA towards the T47D and HeLa cell lines . The in silico evaluation aimed to understand the interaction of T-EA with enzymes responsible for cancer regulation at the molecular level by targeting the hindrance of cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1) enzymes .
- Results : T-EA showed a binding free energy towards the SIRT1 protein of Δ Gbind (MM-GBSA): −30.98 ± 0.25 kcal mol −1 and Δ Gbind (MM-PBSA): −24.07 ± 0.30 kcal mol −1, while that of CDK9 was Δ Gbind (MM-GBSA): −29.50 ± 0.22 kcal mol −1 and Δ Gbind (MM-PBSA): −25.87 ± 0.40 kcal mol −1 .
Application in Microbiology
- Field : Microbiology
- Summary of Application : 3,3’-Di-O-methylellagic acid obtained from Euphorbia adenochlora selectively inhibits the formation of acid-fastness in mycobacteria without retardation of their growth .
- Results : The compound was found to be a potential hepatoprotective compound due to its antioxidative effect .
Application in Neurology
- Field : Neurology
- Summary of Application : 3,3’-Di-O-methylellagic acid shows moderate antibacterial activity and strong DPPH radical scavenging activities and is useful for the investigation of neurodegenerative diseases .
Application in Phytochemistry
- Field : Phytochemistry
- Summary of Application : 3,3’-Di-O-methylellagic acid 4’-xylopyranoside, a compound similar to 3,3’-Di-O-methylellagic acid, is used as a reference substance in phytochemical studies .
Application in Hepatology
- Field : Hepatology
- Summary of Application : 3,3’-Di-O-methylellagic acid obtained from Euphorbia adenochlora selectively inhibits the formation of acid-fastness in mycobacteria without retardation of their growth . It is considered a potential hepatoprotective compound due to its antioxidative effect .
Application in Antioxidant Research
- Field : Antioxidant Research
- Summary of Application : Ellagitannins (ETs), characterized by their diversity and chemical complexity, belong to the class of hydrolysable tannins that, via hydrolysis under acidic or alkaline conditions, can yield ellagic acid (EA). They are mostly found as a part of extractives in angiosperms. As known antioxidants and chelators, EA and EA derivatives are drawing an increasing interest towards extensive technical and biomedical applications .
Application in Pharmaceutical Research
- Field : Pharmaceutical Research
- Summary of Application : The most promising results for pharmaceutical use include N -methyl pyrrolidone (skin penetration enhancer for transdermal use), polyethylene glycol 400 (vehicle for parenteral dosage forms) and triethanolamine (salt formation in injectable and topical preparations) with small amounts of water .
Safety And Hazards
The safety data sheet for 3,3’-Di-O-methylellagic acid suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .
Propriétés
IUPAC Name |
6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAGYIBJNXLDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176918 | |
| Record name | 3,3'-Di-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Di-O-methylellagic acid | |
CAS RN |
2239-88-5 | |
| Record name | 3,3′-Di-O-methylellagic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Di-O-methylellagic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Di-O-methylellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)









